N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide
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Overview
Description
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is particularly interesting due to its potential biological activities and its structural complexity, which includes both thiophene and thiadiazole moieties.
Preparation Methods
The synthesis of N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide typically involves the condensation of thiophene derivatives with appropriate thiadiazole precursors. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Chemical Reactions Analysis
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound is used as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its antimicrobial activity could be attributed to the disruption of bacterial cell membranes . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
Tipepidine: Used as an antitussive agent.
Tiquizium Bromide: Used as an antispasmodic.
Dorzolamide: Used as an anti-glaucoma agent.
What sets this compound apart is its unique combination of thiophene and thiadiazole moieties, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C12H9N3OS3 |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H9N3OS3/c1-7-4-5-8(18-7)10-13-12(19-15-10)14-11(16)9-3-2-6-17-9/h2-6H,1H3,(H,13,14,15,16) |
InChI Key |
VNCOFKPMUFVLST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NSC(=N2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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